molecular formula C18H20ClNO2 B5698551 N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide

N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide

Cat. No. B5698551
M. Wt: 317.8 g/mol
InChI Key: AEXPIVZEQDBMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide, also known as BVT.2733, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which are known to have diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of HDAC6, an enzyme that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation. In addition, it has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate its molecular targets and pathways.

Future Directions

There are several future directions for the study of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis and colitis. In addition, further research is needed to elucidate its mechanism of action and to identify its molecular targets and pathways. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide has been reported in the literature. The method involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-tert-butylaniline in the presence of a base to give the desired product. The yield of the reaction is reported to be around 45%.

Scientific Research Applications

N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was shown to reduce inflammation in a mouse model of colitis.

properties

IUPAC Name

N-(2-tert-butylphenyl)-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)14-7-5-6-8-15(14)20-17(21)13-11-12(19)9-10-16(13)22-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXPIVZEQDBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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